(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-10-17(19(28-2)11-16(13)21)23-20(25)15(12-22)8-5-7-14-6-3-4-9-18(14)24(26)27/h3-11H,1-2H3,(H,23,25)/b7-5+,15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBTUWWMMKAOES-VAKPMEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative under basic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Attachment of the chloro-methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the cyano group.
Substituted derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or other advanced materials.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
When compared to similar compounds, (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide stands out due to its unique combination of functional groups and conjugated double bonds. Similar compounds might include:
(2Z,4E)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methyl group, which may affect its reactivity and binding properties.
(2Z,4E)-N-(4-Chloro-2-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methoxy group, potentially altering its electronic properties.
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: Lacks the nitro group, which may influence its chemical reactivity and biological activity.
Biological Activity
The compound (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Structural Features
- Chlorine Substituent : The presence of a chlorine atom at the para position of the aromatic ring may enhance lipophilicity and biological activity.
- Methoxy Group : The methoxy group can influence the electronic properties of the compound, potentially affecting its interaction with biological targets.
- Cyano Group : The cyano group is known to participate in various chemical reactions, possibly contributing to the compound's reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Properties : Many derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that such compounds can modulate inflammatory pathways, potentially reducing cytokine production.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Another investigation highlighted the compound's ability to inhibit cell proliferation in vitro, with IC50 values indicating effective concentration ranges for therapeutic applications .
- Anti-inflammatory Effects :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide?
- The synthesis typically involves sequential coupling reactions starting with a substituted phenylamine core. For example:
- Step 1 : Formation of the penta-2,4-dienamide backbone via condensation of a nitrophenyl aldehyde with a cyanoacetamide derivative under reflux in ethanol .
- Step 2 : Introduction of the 4-chloro-2-methoxy-5-methylphenyl group via nucleophilic acyl substitution, often using DMF as a solvent and potassium carbonate as a base .
- Critical parameters : Temperature control (60–80°C) and nitrogen atmosphere to prevent oxidation of the nitro group .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic methods :
- NMR : and NMR to confirm regiochemistry (e.g., Z/E configuration) and substituent positions .
- IR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the preliminary biological screening methods for this compound?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Testing against kinases or proteases due to the nitrophenyl group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
- Design of Experiments (DoE) : Use factorial design to evaluate variables (solvent polarity, catalyst loading, temperature). For example:
- Solvent : DMSO improves solubility of nitroaromatic intermediates but may reduce stereoselectivity; ethanol balances yield and selectivity .
- Catalyst : Pd(OAc) for Suzuki-Miyaura coupling (if applicable) with ligand screening (e.g., SPhos vs. XPhos) .
- Data-driven approach : Statistical modeling (e.g., ANOVA) to identify significant factors .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case study : Discrepancies in NMR chemical shifts for the penta-dienamide backbone may arise from dynamic rotational isomerism.
- Solution : Variable-temperature NMR (VT-NMR) to observe coalescence of doublets .
- Advanced techniques : X-ray crystallography (if crystals are obtainable) to unambiguously confirm Z/E configuration .
Q. What strategies mitigate instability of the nitro group during synthesis?
- Protection/deprotection : Use Boc or Fmoc groups for sensitive intermediates .
- Redox control : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to prevent nitro reduction .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications :
- Replace 2-nitrophenyl with 3-nitrophenyl to assess electronic effects on bioactivity .
- Substitute methoxy with ethoxy to study steric impacts .
- Biological assays : Pair SAR with molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
